
3-(3-Ethoxy-2-methoxyphenyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Ethoxy-2-methoxyphenyl)propanoic acid is an organic compound with the molecular formula C12H16O4 It is a derivative of phenylpropanoic acid, featuring both ethoxy and methoxy substituents on the aromatic ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Ethoxy-2-methoxyphenyl)propanoic acid typically involves the alkylation of 3-(2-methoxyphenyl)propanoic acid with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common in industrial settings to optimize the reaction conditions and minimize human error.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-Ethoxy-2-methoxyphenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The aromatic ring can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of carboxylic acids.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ethoxy and methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of this compound derivatives with additional carboxylic acid groups.
Reduction: Formation of 3-(3-ethoxy-2-methoxyphenyl)propanol.
Substitution: Formation of various substituted phenylpropanoic acids depending on the nucleophile used.
Applications De Recherche Scientifique
3-(3-Ethoxy-2-methoxyphenyl)propanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 3-(3-Ethoxy-2-methoxyphenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy and methoxy groups on the aromatic ring can influence the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(3-Methoxyphenyl)propanoic acid
- 3-(2-Methoxyphenyl)propanoic acid
- 3-(4-Ethoxy-3-methoxyphenyl)propanoic acid
Uniqueness
3-(3-Ethoxy-2-methoxyphenyl)propanoic acid is unique due to the presence of both ethoxy and methoxy groups on the aromatic ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds. The specific positioning of these substituents can affect the compound’s overall properties, making it a valuable molecule for various applications.
Propriétés
Formule moléculaire |
C12H16O4 |
|---|---|
Poids moléculaire |
224.25 g/mol |
Nom IUPAC |
3-(3-ethoxy-2-methoxyphenyl)propanoic acid |
InChI |
InChI=1S/C12H16O4/c1-3-16-10-6-4-5-9(12(10)15-2)7-8-11(13)14/h4-6H,3,7-8H2,1-2H3,(H,13,14) |
Clé InChI |
YBUUHMLLTJIKID-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=CC(=C1OC)CCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


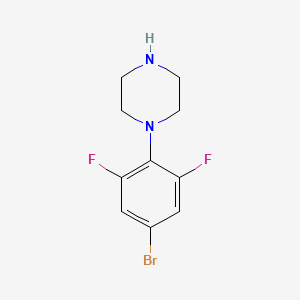
![1-[2-(2,2,2-trifluoroethyl)-2H-1,2,3-triazol-4-yl]ethan-1-one](/img/structure/B13592912.png)


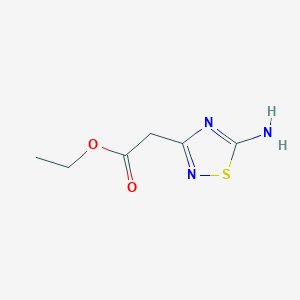
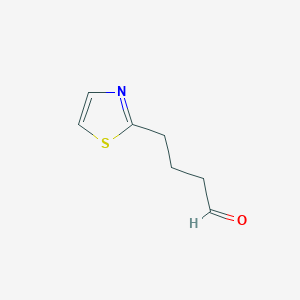
![2-[(1S)-1-aminoethyl]-5-chlorophenolhydrochloride](/img/structure/B13592937.png)
![1-(2-{3-Iodobicyclo[1.1.1]pentan-1-yl}ethyl)adamantane](/img/structure/B13592948.png)
![2,8-Dimethylimidazo[1,2-a]pyridinehydrochloride](/img/structure/B13592952.png)
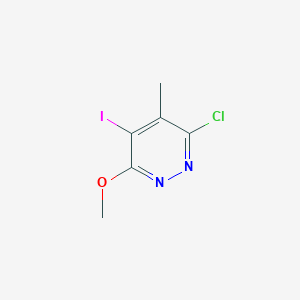
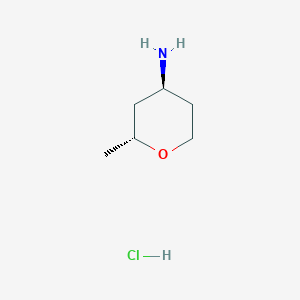
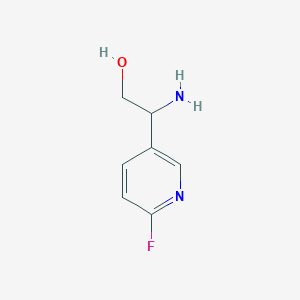
![4-[6-(Trifluoromethyl)-3-pyridinyl]-2-pyrrolidinone](/img/structure/B13592977.png)

